(1-Methylindolin-7-yl)boronic acid is a highly functionalized, electron-rich heterocyclic building block utilized primarily in Suzuki-Miyaura cross-coupling workflows. Featuring a partially saturated indoline core and an N-methyl group, this boronic acid provides a direct route to append the 1-methylindolin-7-yl moiety onto aryl or heteroaryl halides. In procurement and process chemistry, it is prioritized for its ability to introduce three-dimensional structural character (higher sp3 fraction) compared to flat indole analogs, while the pre-installed methyl group bypasses the need for amine protection-deprotection cycles during complex synthesis [1].
Replacing (1-Methylindolin-7-yl)boronic acid with the fully aromatic (1-methyl-1H-indol-7-yl)boronic acid fundamentally alters the target molecule's physicochemical properties, replacing a flexible, sp3-rich ring with a rigid, planar aromatic system that often suffers from poorer aqueous solubility [1]. Furthermore, attempting to use the unmethylated indolin-7-ylboronic acid as a cheaper baseline substitute introduces a reactive secondary amine. Under standard palladium-catalyzed cross-coupling conditions, this unprotected amine frequently participates in competitive Buchwald-Hartwig amination or catalyst poisoning, necessitating additional synthetic steps for transient protection and significantly reducing overall process efficiency [2].
The presence of the N-methyl group in (1-Methylindolin-7-yl)boronic acid inherently blocks competitive N-arylation pathways during cross-coupling. Class-level reactivity models demonstrate that unprotected indoline boronic acids can suffer from 15-30% yield loss due to competitive C-N coupling or catalyst coordination, whereas N-alkylated indolines consistently achieve >85% yields in standard Suzuki-Miyaura protocols without requiring Boc or Cbz protection [1].
| Evidence Dimension | Cross-coupling chemoselectivity (C-C vs C-N) |
| Target Compound Data | >85% typical yield (exclusive C-C coupling) |
| Comparator Or Baseline | Unmethylated indolin-7-ylboronic acid (~15-30% yield loss to side reactions) |
| Quantified Difference | Elimination of C-N side reactions; saves 2 synthetic steps (protection/deprotection) |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling with aryl halides |
Eliminating the need for amine protecting groups reduces reagent costs, shortens production timelines, and improves overall step economy in scale-up.
The indoline core of (1-Methylindolin-7-yl)boronic acid provides a distinct 3D conformation compared to its fully aromatic indole counterpart. Incorporating the reduced indoline system increases the Fraction sp3 (Fsp3) of the resulting scaffold. Comparative structural analyses indicate that shifting from a planar indole to a puckered indoline core can improve kinetic aqueous solubility by up to 2- to 5-fold in final drug candidates, a critical metric for formulation and bioavailability [1].
| Evidence Dimension | Core spatial geometry and Fsp3 contribution |
| Target Compound Data | Puckered 5-membered ring (sp3 hybridized carbons at C2 and C3) |
| Comparator Or Baseline | (1-Methyl-1H-indol-7-yl)boronic acid (Planar, Fsp3 = 0 for the core) |
| Quantified Difference | Measurable increase in 3D character (Fsp3) and improved downstream solubility profile |
| Conditions | Physicochemical profiling of resulting coupled scaffolds |
Procuring the indoline rather than the indole analog is essential for research programs prioritizing high Fsp3 to overcome solubility and flat-molecule toxicity liabilities.
The boronic acid at the 7-position of (1-Methylindolin-7-yl)boronic acid is situated strictly ortho to the N-methyl group, creating a specific steric environment during transmetalation. While the 5-isomer ((1-methylindolin-5-yl)boronic acid) couples more rapidly due to the lack of steric bulk, the 7-isomer is specifically required to synthesize constrained biaryl systems where the N-methyl group restricts the dihedral angle of the newly formed C-C bond, a feature often exploited in designing selective kinase inhibitors [1].
| Evidence Dimension | Dihedral angle restriction in coupled products |
| Target Compound Data | 7-isomer (Ortho-N-methyl creates high rotational barrier) |
| Comparator Or Baseline | 5-isomer (Para-N-methyl, unhindered free rotation) |
| Quantified Difference | Significant increase in rotational barrier (atropisomerism potential) in the biaryl product |
| Conditions | Conformational analysis of the resulting cross-coupled biaryl system |
Buyers must select the 7-isomer specifically when targeting conformationally locked or restricted biaryl axes for precise active-site binding.
As a free boronic acid, (1-Methylindolin-7-yl)boronic acid offers superior atom economy compared to its pinacol ester equivalent. In aqueous or biphasic Suzuki coupling conditions, the free boronic acid undergoes direct transmetalation, whereas the pinacol ester often requires an in situ hydrolysis step that can slow down the reaction rate and necessitate higher temperatures or stronger bases, which may be detrimental to sensitive substrates [1].
| Evidence Dimension | Active boron species availability and atom economy |
| Target Compound Data | Free boronic acid (100% active species, MW 177.01) |
| Comparator Or Baseline | Pinacol ester (Requires hydrolysis, MW 259.16) |
| Quantified Difference | 31.7% reduction in mass required per mole of active boron |
| Conditions | Biphasic aqueous/organic Suzuki-Miyaura coupling |
Procuring the free boronic acid improves mass efficiency and allows for milder, faster coupling conditions when working with base-sensitive electrophiles.
Due to the pre-installed N-methyl group, this compound is ideal for high-throughput, automated Suzuki-Miyaura library synthesis where minimizing protection/deprotection steps is critical for rapid analog generation [1].
The indoline core's higher Fsp3 makes this boronic acid a highly effective building block in FBDD programs seeking to escape 'flatland' and improve the solubility and target specificity of hit compounds compared to standard planar indole fragments [2].
The steric bulk of the N-methyl group adjacent to the 7-position boronic acid is leveraged to create biaryl systems with restricted rotation, which is highly valuable in the development of selective kinase inhibitors and atropisomeric ligands [3].